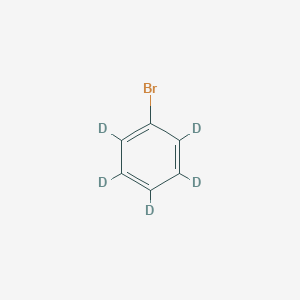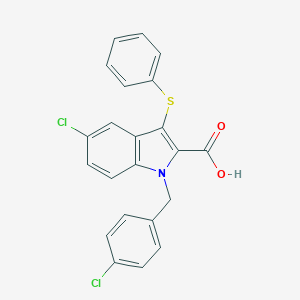
Desmethylclotiazepam
説明
Desmethylclotiazepam is a thienodiazepine compound and an active metabolite of clotiazepam. It is known for its anxiolytic, anticonvulsant, and muscle relaxant properties . The compound has a molecular formula of C15H13ClN2OS and a molar mass of 304.8 g/mol .
科学的研究の応用
Desmethylclotiazepam is widely used in scientific research due to its pharmacological properties. It serves as an analytical reference standard in forensic and pharmaceutical research. The compound is also studied for its potential therapeutic applications in treating anxiety disorders, epilepsy, and muscle spasms .
作用機序
Desmethylclotiazepam exerts its effects by binding to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor. This binding enhances the inhibitory effect of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a reduction in neuronal excitability, which accounts for its anxiolytic, anticonvulsant, and muscle relaxant effects .
Similar Compounds:
Clotiazepam: The parent compound from which this compound is derived.
Diazepam: Another benzodiazepine with anxiolytic and anticonvulsant properties.
Lorazepam: A benzodiazepine with similar therapeutic uses but different metabolic pathways and potency.
Uniqueness: this compound is unique due to its specific metabolic pathway and the absence of a methyl group compared to clotiazepam. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and therapeutic applications .
生化学分析
Biochemical Properties
Desmethylclotiazepam, as a metabolite of clotiazepam, is likely to share similar biochemical properties with its parent compound. Clotiazepam is known to bind to the benzodiazepine site of the GABA A receptor, where it acts as a full agonist . This action results in an enhanced GABA inhibitory effect at the GABA A receptor, which leads to the pharmacological effects of clotiazepam . Therefore, it is plausible that this compound may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Given its relationship to clotiazepam, it may influence cell function by modulating GABAergic neurotransmission . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound, being a metabolite of clotiazepam, may share a similar mechanism of action. Clotiazepam acts at the benzodiazepine receptors (BZD), increasing the frequency of opening of the channel chlorinates and penetration of the ions chlorinates through the ionophore . This increase in membrane polarization decreases the probability of discharge of neurons .
Metabolic Pathways
This compound is a metabolite of clotiazepam, which is metabolized in the liver
準備方法
Synthetic Routes and Reaction Conditions: Desmethylclotiazepam can be synthesized through the demethylation of clotiazepam. The process involves the removal of a methyl group from the parent compound, clotiazepam, under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce desmethylated derivatives .
特性
IUPAC Name |
5-(2-chlorophenyl)-7-ethyl-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDXZCLEWQSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
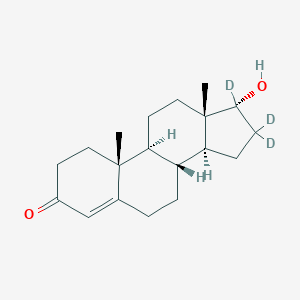
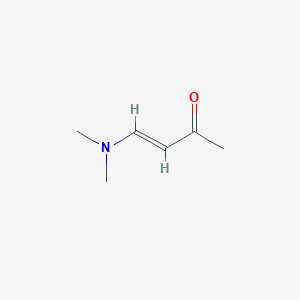

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)
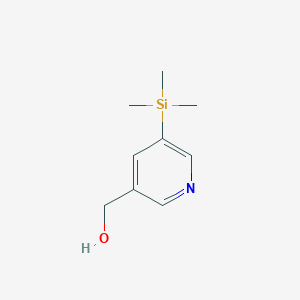
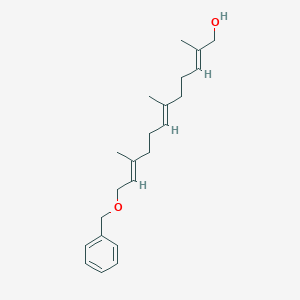
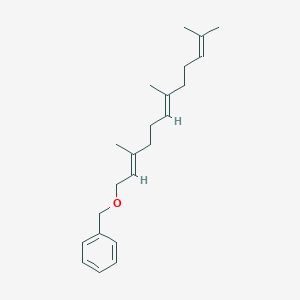
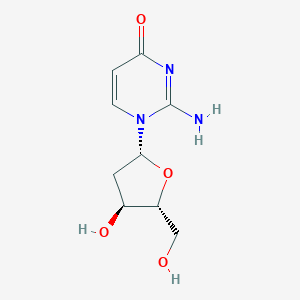
![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)
